molecular formula C15H9BrF3N3O2 B186012 Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 6078-97-3

Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B186012
CAS RN: 6078-97-3
M. Wt: 400.15 g/mol
InChI Key: OZXGKZPERBZZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, it has been found to reduce the production of certain cytokines involved in inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate in lab experiments is its potential use as a fluorescent probe in biological imaging. Additionally, it has been found to have anticancer and anti-inflammatory properties, making it a potential candidate for drug development. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its efficacy in certain assays.

Future Directions

There are several future directions for the study of Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. One direction is to further investigate its potential use as a fluorescent probe in biological imaging. Another direction is to study its mechanism of action in more detail to better understand its anticancer and anti-inflammatory properties. Additionally, further studies are needed to determine its efficacy and safety in vivo, as well as its potential use in drug development.

Synthesis Methods

The synthesis of Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves the reaction of 4-bromoaniline with ethyl trifluoropyruvate in the presence of a base. The resulting intermediate is then subjected to a cyclization reaction with ethyl 2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate to yield the final product.

Scientific Research Applications

Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been found to have potential applications in various scientific fields. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging.

properties

CAS RN

6078-97-3

Product Name

Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Molecular Formula

C15H9BrF3N3O2

Molecular Weight

400.15 g/mol

IUPAC Name

methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C15H9BrF3N3O2/c1-24-14(23)10-7-20-22-12(15(17,18)19)6-11(21-13(10)22)8-2-4-9(16)5-3-8/h2-7H,1H3

InChI Key

OZXGKZPERBZZSZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)Br

Canonical SMILES

COC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.